molecular formula C9H5BrN2O3 B13918381 6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B13918381
M. Wt: 269.05 g/mol
InChI Key: OFEABMFCGNTBRY-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . This compound is known for its unique structure, which includes a bromine atom, a carboxylic acid group, and a phthalazine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the bromination of a suitable phthalazine precursor. One common method includes the reaction of phthalazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

6-bromo-4-oxo-3H-phthalazine-1-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)8(13)12-11-7(5)9(14)15/h1-3H,(H,12,13)(H,14,15)

InChI Key

OFEABMFCGNTBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NN=C2C(=O)O

Origin of Product

United States

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